molecular formula C12H19N3 B15058578 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B15058578
M. Wt: 205.30 g/mol
InChI Key: LIDDDKNOHGGGSW-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine (CAS 1352537-34-8) is a specialized chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.30 . This pyridine derivative is primarily of interest in medicinal chemistry and pharmaceutical research, particularly in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists . The TRPV1 receptor is a prominent non-selective cation channel expressed in the peripheral and central nervous systems, known for its role in mediating pain perception, inflammation, and thermoregulation . It is activated by various stimuli, including capsaicin, heat, and low pH, making it a promising target for novel analgesic drugs . Scientific studies have explored this compound and its analogs as key structural components (C-region) in potent hTRPV1 antagonist templates . Research indicates that such compounds can exhibit excellent antagonism against multiple activators of the hTRPV1 channel and have demonstrated strong, efficacy-matched analgesic activity in preclinical models, such as the formalin test in mice . The 1-methylpiperidin-2-yl moiety contributes to the molecule's properties and its interaction with hydrophobic pockets within the receptor . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

4-methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-9-7-12(13)14-8-10(9)11-5-3-4-6-15(11)2/h7-8,11H,3-6H2,1-2H3,(H2,13,14)

InChI Key

LIDDDKNOHGGGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and 1-methylpiperidine.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including alkylation and cyclization.

    Final Product Formation: The final product, 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine, is obtained through purification and isolation techniques.

Industrial Production Methods

In industrial settings, the production of 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Scientific Research Applications of 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is a pyridine derivative utilized in various scientific research applications due to its unique chemical properties. This compound features a pyridine ring substituted with a methyl group at the fourth position and a 1-methylpiperidin-2-yl group at the fifth position.

4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine can undergo several types of chemical reactions:

  • Oxidation: Forms corresponding oxides using oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction: Converts the compound into its reduced forms using reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: Undergoes substitution reactions where functional groups are replaced by halogens, alkyl halides, or other electrophiles.

The products of these reactions depend on the specific reagents and conditions used.

Applications in Scientific Research

4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is used in various scientific fields:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules.
  • Biology: Studied for its potential biological activities and interactions with biomolecules.
  • Medicine: Explored for potential therapeutic applications and pharmacological properties.
  • Industry: Used in developing new materials and chemical processes.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in pharmacology:

  • Anticancer Activity: Evaluated for its ability to inhibit the proliferation of cancer cells, affecting multiple signaling pathways involved in cancer progression, particularly through the inhibition of cyclin-dependent kinases (CDKs) .
  • Neuropharmacological Effects: The piperidine moiety modulates neurotransmitter systems, suggesting potential applications in treating neurological disorders, with similar structures linked to antidepressant and anxiolytic effects.
  • Antimicrobial Properties: Variants of the compound have demonstrated antimicrobial activity, making it a candidate for further development in treating infections.

Recent studies have focused on synthesizing and evaluating new derivatives based on the core structure of 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine:

  • In Vitro Studies: Derivatives tested against cancer cell lines have demonstrated significant antiproliferative effects, with certain analogs showing IC50 values below 10 µM against breast cancer cell lines, suggesting strong anticancer potential.
  • In Vivo Efficacy: Animal models have been utilized to assess the efficacy and safety profiles of these compounds, with results indicating promising outcomes in tumor reduction with minimal side effects compared to conventional chemotherapeutics. One study showed that inhibitors caused rapid degradation of BCL6, and optimization of pharmacokinetic properties led to the discovery of more effective compounds .

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The pyridin-2-amine scaffold is shared among the following compounds, but substituent variations at position 5 critically influence their properties:

Compound Name Substituent at Position 5 Core Heterocycle Key Functional Groups
4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine 1-Methylpiperidin-2-yl Pyridine Amine, Piperidine
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine Pyrrolidin-2-yl Pyridine Amine, Pyrrolidine
4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Boronic ester Pyridine Amine, Boronic ester
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 2-Methoxypyridin-3-yl Pyridine Amine, Methoxy, Pyridine
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine 4-Chlorophenyl-oxadiazole Pyridine Amine, Oxadiazole, Chlorophenyl

Key Observations :

  • Piperidine vs.
  • Boronic Ester : The boronic ester substituent () is typically used in Suzuki-Miyaura cross-couplings, suggesting utility as a synthetic intermediate rather than a bioactive molecule .
  • Oxadiazole Derivatives: Compounds like 1c () demonstrate that electron-withdrawing groups (e.g., chloro) on phenyl-oxadiazole substituents enhance anticancer activity, particularly against non-small cell lung cancer (HOP-92) .

Physicochemical Properties

Property 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine (Inferred) 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine 5-(2-Methoxypyridin-3-yl)pyridin-2-amine
Molecular Formula C₁₁H₁₇N₃ C₁₀H₁₅N₃ C₁₁H₁₁N₃O
Molecular Weight ~191.3 g/mol 177.3 g/mol 201.2 g/mol
logP (Predicted) ~1.5 (moderate lipophilicity) ~1.2 ~1.8 (methoxy increases lipophilicity)
Solubility Moderate (piperidine enhances aqueous solubility) Low (pyrrolidine less polar) Low (methoxy reduces polarity)

Biological Activity

4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevance in drug development.

The molecular formula of 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is C12H16N2, with a molecular weight of approximately 206.29 g/mol. It appears as a light yellow to brown powder or crystals, with a melting point ranging from 146 °C to 150 °C. The compound features a pyridine ring substituted with a methyl group and a piperidine moiety, contributing to its biological properties and reactivity patterns, which include nucleophilic substitutions and electrophilic aromatic substitutions.

Pharmacological Potential

Research indicates that 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine exhibits various biological activities, particularly in pharmacology. It has shown promise in the following areas:

  • Anticancer Activity : The compound has been evaluated for its ability to inhibit the proliferation of cancer cells. Studies suggest that derivatives of this compound can affect multiple signaling pathways involved in cancer progression, particularly through the inhibition of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation .
  • Neuropharmacological Effects : The piperidine moiety is known for its role in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders. Compounds with similar structures have been linked to antidepressant and anxiolytic effects .
  • Antimicrobial Properties : Variants of the compound have demonstrated antimicrobial activity, making it a candidate for further development in treating infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine. The presence of specific functional groups can significantly influence its potency against various biological targets. For instance:

Compound NameMolecular FormulaNotable Properties
5-(4-Methylpiperidin-1-yl)pyridin-2-amineC12H16N2Antidepressant potential
5-(1-Methylpiperidin-4-yl)pyridin-2-amineC12H16N2Anticancer activity
5-(4-Methylpiperazin-1-yl)pyridin-2-amineC12H16N2Antimicrobial properties

This table highlights structurally similar compounds that share certain biological activities, emphasizing the importance of molecular modifications in enhancing therapeutic efficacy.

Case Studies

Recent studies have focused on synthesizing and evaluating new derivatives based on the core structure of 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amines:

  • In Vitro Studies : Various derivatives were tested against cancer cell lines, demonstrating IC50 values that indicate significant antiproliferative effects. For example, certain analogs showed IC50 values below 10 µM against breast cancer cell lines, suggesting strong anticancer potential .
  • In Vivo Efficacy : Animal models have been utilized to assess the efficacy and safety profiles of these compounds. Results indicate promising outcomes in tumor reduction with minimal side effects compared to conventional chemotherapeutics .

Q & A

Basic: What are the recommended synthetic routes for 4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine, and how can reaction efficiency be optimized?

Answer:
The compound can be synthesized via condensation reactions between substituted pyridin-2-amines and aldehydes or ketones, followed by purification using column chromatography. For example, 5-substituted pyridin-2-amine derivatives are synthesized by reacting pyridin-2-amine with aromatic aldehydes under reflux conditions. Reaction efficiency can be optimized by:

  • Catalyst selection : Acidic or basic catalysts (e.g., NaOH in dichloromethane) to enhance reaction rates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility and yield .
  • Temperature control : Maintaining reflux conditions (~80–120°C) to balance reaction speed and byproduct formation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry. For example, δ 7.58–8.77 ppm in 1H NMR indicates aromatic protons, while methyl groups appear at ~2.5 ppm .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1574 cm⁻¹, C=O at ~1665 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Validates molecular weight (e.g., base peaks at m/z 69–278) and fragmentation patterns .
  • Elemental analysis : Confirms C, H, N composition within ±0.4% theoretical values .

Advanced: How can QSAR models predict the biological activity of this compound?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors with bioactivity. Using software like MOE 2006.08:

  • Descriptor selection : Log P (lipophilicity), molar refractivity (SMR), and steric parameters are critical for antibacterial activity prediction .
  • Validation : Cross-validate models using leave-one-out (LOO) or external test sets to ensure r² > 0.8 .
  • Limitations : Exclude overfitted models by prioritizing descriptors with clear physicochemical relevance .

Advanced: How to design experiments integrating computational methods for reaction optimization?

Answer:
Adopt a hybrid computational-experimental workflow:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways .
  • Information science : Apply machine learning to prioritize reaction conditions (e.g., solvent, catalyst) from high-throughput data .
  • Factorial design : Test variables (temperature, stoichiometry) systematically to identify optimal conditions .

Advanced: How to resolve contradictions in spectral data interpretation?

Answer:
Contradictions arise from impurities, solvent effects, or tautomerism. Mitigate by:

  • Multi-technique validation : Cross-check NMR, IR, and MS data. For example, ambiguous peaks in 1H NMR may require 2D-COSY or HSQC .
  • Control experiments : Synthesize and characterize intermediates to isolate signal contributions .
  • Dynamic NMR : Resolve tautomerism by analyzing temperature-dependent spectral shifts .

Advanced: What strategies improve regioselectivity in substitutions on the pyridine ring?

Answer:

  • Directing groups : Install electron-withdrawing groups (e.g., -NO₂) at specific positions to guide electrophilic substitution .
  • Metal catalysis : Use Pd or Cu catalysts for C–H activation at inert positions .
  • Steric control : Bulky substituents (e.g., 1-methylpiperidin-2-yl) block undesired reaction sites .

Advanced: How to assess bioactivity in complex biological systems (e.g., bacterial membranes)?

Answer:

  • Membrane permeability assays : Use fluorescent probes (e.g., Nile Red) to quantify compound penetration .
  • Molecular docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock .
  • In vitro testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains .

Advanced: How to address stability and degradation issues during storage?

Answer:

  • Storage conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Degradation analysis : Monitor via HPLC at intervals (e.g., 0, 3, 6 months) to identify decomposition products .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prolong shelf life .

Advanced: What are best practices for computational modeling of ligand-target interactions?

Answer:

  • Force field selection : Use AMBER or CHARMM for protein-ligand dynamics .
  • Binding free energy : Calculate via MM-PBSA or MM-GBSA to rank ligand affinity .
  • Validation : Compare predicted binding poses with crystallographic data (e.g., PDB entries) .

Advanced: How to validate synthetic intermediates' purity for scalable synthesis?

Answer:

  • Chromatographic methods : HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove byproducts .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

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